8-Fluoro-2-methylquinolin-3-amine
Overview
Description
8-Fluoro-2-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and other properties of the compound .
Mechanism of Action
The mode of action of these compounds often involves interaction with cellular targets, leading to changes in cellular processes. For example, some quinoline derivatives are known to inhibit enzymes, disrupt protein synthesis, or interfere with DNA replication .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific variables can affect its pharmacokinetics .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions . For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization and functional group transformations can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
8-Fluoro-2-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Fluoroquinolones: These are well-known antibiotics that share a similar quinoline structure with a fluorine atom, such as ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds like 6-fluoro-2-cyanoquinolone and 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline are also similar.
Uniqueness: 8-Fluoro-2-methylquinolin-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
8-fluoro-2-methylquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKJQHRKMYCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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